molecular formula C7H5BrClNO B2953668 1-(2-Bromo-4-chloropyridin-3-yl)ethanone CAS No. 1956319-11-1

1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Cat. No.: B2953668
CAS No.: 1956319-11-1
M. Wt: 234.48
InChI Key: DALJXPDUXOOGAV-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chloropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique properties and versatility, making it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-bromo-4-chloropyridine with ethanone under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process ensures high yield and purity of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-chloropyridin-3-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

1-(2-Bromo-4-chloropyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
  • 1-(2-Bromo-3-chloropyridin-4-yl)ethanone
  • 2-Bromo-1-(2-chloropyridin-3-yl)ethanone

Uniqueness

1-(2-Bromo-4-chloropyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in targeted research applications .

Properties

IUPAC Name

1-(2-bromo-4-chloropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALJXPDUXOOGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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